Navigating the Physicochemical Landscape of 2-Methylprop-2-ene-1,1-diyl diacetate: A Technical Guide
Navigating the Physicochemical Landscape of 2-Methylprop-2-ene-1,1-diyl diacetate: A Technical Guide
Introduction: Clarifying the Chemical Identity
In the field of chemical research and development, precise nomenclature is paramount. This guide focuses on the physical and chemical properties of the compound with the CAS Number 10476-95-6. While the topic requested was "2-Methylpropane-1,1-diyl diacetate," extensive database searches indicate that this saturated compound is not commonly synthesized or characterized. Instead, the literature and commercial availability overwhelmingly point to its unsaturated analogue, 2-Methylprop-2-ene-1,1-diyl diacetate .[1][2][3][4] This geminal diacetate is derived from methacrolein, not isobutyraldehyde, and is also widely known by its common name, Methacrolein diacetate .[2][3][4][5]
This document will, therefore, provide a comprehensive technical overview of Methacrolein diacetate. The structural difference is the presence of a carbon-carbon double bond, which significantly influences its reactivity and physical properties. Understanding these properties is critical for its application as a chemical intermediate, particularly in syntheses where the controlled release of methacrolein is desired.[5] This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its safe and effective use.
Below is the chemical structure of Methacrolein diacetate, IUPAC name: (1-acetyloxy-2-methylprop-2-enyl) acetate.[2]
Caption: Chemical structure of 2-Methylprop-2-ene-1,1-diyl diacetate.
Core Physicochemical Properties
The physical properties of a compound are fundamental to its handling, storage, and application in synthesis. Methacrolein diacetate is a colorless to faintly yellow liquid at ambient temperature.[3][5] Its key quantitative properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | [2][3] |
| Molecular Weight | 172.18 g/mol | [2] |
| CAS Number | 10476-95-6 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Density | 1.04 g/cm³ at 20 °C | [2][5] |
| Boiling Point | 191 °C (375.8 °F) at 760 mmHg | [5] |
| Melting Point | Not available | |
| Flash Point | 101.7 °C (215 °F) (open cup) | [2] |
| Water Solubility | Slight solubility; No rapid reaction with water | [2][5] |
| logP (Octanol/Water) | 1.4 | [2] |
| Vapor Density | >1 (Air = 1) | |
| Refractive Index | Not available |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. While raw spectral data requires access to specific databases, the expected spectral features for Methacrolein diacetate can be predicted based on its molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum provides insight into the functional groups present in a molecule. For Methacrolein diacetate, the following characteristic absorption bands are expected:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1740-1760 cm⁻¹ . This is indicative of the carbonyl groups in the diacetate functionality.
-
C=C Stretch (Alkene): A medium to weak absorption band around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.
-
C-O Stretch (Ester): Strong absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ , representing the C-O single bond stretching vibrations within the ester groups.
-
=C-H Bending (Alkene): A band around 890 cm⁻¹ is characteristic for a disubstituted alkene of the type R₂C=CH₂.
-
C-H Stretch (Alkyl and Alkenyl): Bands just above and below 3000 cm⁻¹ corresponding to sp² and sp³ hybridized C-H bonds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy reveals the electronic environment of hydrogen atoms in the molecule. The expected signals for Methacrolein diacetate are:
-
Singlet (~7.0-7.5 ppm): A single proton attached to the gem-diacetoxy carbon (-CH(OAc)₂). Its downfield shift is due to the strong deshielding effect of the two adjacent oxygen atoms.
-
Singlet (~5.0-5.3 ppm): Two vinyl protons (=CH₂), appearing as a singlet or a narrow multiplet.
-
Singlet (~2.1 ppm): Six protons from the two equivalent acetate methyl groups (-OC(O)CH₃).
-
Singlet (~1.8 ppm): Three protons from the methyl group attached to the double bond (=C(CH₃)-).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton. The expected chemical shifts are:
-
~168-170 ppm: Carbonyl carbons of the acetate groups.
-
~140 ppm: Quaternary carbon of the double bond (=C(CH₃)-).
-
~118 ppm: Methylene carbon of the double bond (=CH₂).
-
~90-95 ppm: The methine carbon bonded to two oxygens (-CH(OAc)₂).
-
~21 ppm: Methyl carbons of the acetate groups.
-
~18 ppm: Methyl carbon attached to the double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of acetyl groups (CH₃CO, 43 u) and acetic acid (CH₃COOH, 60 u).
Reactivity and Stability Profile
Methacrolein diacetate's stability is a key consideration for its storage and use. It is stable under neutral conditions but is susceptible to hydrolysis in the presence of acids or bases, which will regenerate methacrolein.[5]
-
Incompatible Materials: It reacts exothermically with acids and can generate heat with basic solutions.[2][5] Strong oxidizing agents may cause a reaction vigorous enough to ignite the products.[2][5] It may also generate flammable hydrogen gas when mixed with alkali metals and hydrides.[2]
-
Hazardous Reactions: Under normal conditions, hazardous polymerization is not expected. However, its reactivity profile suggests that uncontrolled reactions with incompatible materials can be hazardous.
-
Stability: The compound is generally stable under recommended storage conditions.
The diagram below illustrates the hydrolysis of Methacrolein diacetate to Methacrolein and acetic acid, a key aspect of its reactivity.
Caption: Acid or base-catalyzed hydrolysis of Methacrolein diacetate.
Safety, Handling, and Storage
Methacrolein diacetate is classified as a highly toxic and hazardous substance.[2][3][5] Strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
-
Toxicity: It is extremely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3][5]
-
Irritation: It is a severe irritant to the eyes, skin, and respiratory tract.[3][5] Animal studies have shown it can cause severe corneal injury and skin burns.[3]
-
Flammability: It is a combustible liquid.[2]
Recommended Handling Procedures
-
Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.
-
Spill Response: In case of a spill, eliminate all ignition sources. Do not touch the spilled material without appropriate protective clothing.
Storage Guidelines
-
Conditions: Store in a dry, cool, and well-ventilated place.
-
Containers: Keep containers tightly closed to prevent exposure to moisture and air.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
Conclusion
2-Methylprop-2-ene-1,1-diyl diacetate (Methacrolein diacetate) is a valuable chemical intermediate with a distinct set of physical and chemical properties. Its utility is intrinsically linked to its reactivity, particularly its ability to act as a protected form of the highly toxic and volatile methacrolein. A thorough understanding of its properties, as outlined in this guide, is essential for any researcher or professional intending to work with this compound. The high toxicity necessitates rigorous safety precautions, and its reactivity profile demands careful consideration of storage and reaction conditions. By adhering to these guidelines, the scientific community can continue to explore the synthetic potential of this compound while ensuring the highest standards of safety and experimental integrity.
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Isobutyraldehyde | CAS#:78-84-2 . Chemsrc. [Link]
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isobutyraldehyde, 78-84-2 . The Good Scents Company. [Link]
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Isobutyraldehyde . Wikipedia. [Link]
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SAFETY DATA SHEET - Isobutyraldehyde . Airgas. [Link]
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Organic Syntheses Procedure . Organic Syntheses. [Link]
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2-Propene-1,1-diol, 2-methyl-, diacetate . NIST Chemistry WebBook. [Link]
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Isobutyraldehyde . mzCloud. [Link]
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